
Guanidine, 1-tert-butyl-2-(1-naphthyl)-3-(2-thiazolyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanidine, 1-tert-butyl-2-(1-naphthyl)-3-(2-thiazolyl)-: is a complex organic compound that features a guanidine core substituted with tert-butyl, naphthyl, and thiazolyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Guanidine, 1-tert-butyl-2-(1-naphthyl)-3-(2-thiazolyl)- typically involves multi-step organic reactions. The process begins with the preparation of the guanidine core, followed by the introduction of the tert-butyl, naphthyl, and thiazolyl groups through various substitution reactions. Common reagents used in these reactions include tert-butyl chloride, naphthylamine, and thiazole derivatives. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency.
化学反应分析
Types of Reactions: Guanidine, 1-tert-butyl-2-(1-naphthyl)-3-(2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups.
科学研究应用
Chemistry: In chemistry, Guanidine, 1-tert-butyl-2-(1-naphthyl)-3-(2-thiazolyl)- is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used as a probe to study enzyme interactions, protein folding, and other biochemical processes. Its structural features make it a valuable tool for investigating the mechanisms of biological reactions and pathways.
Medicine: In medicine, Guanidine, 1-tert-butyl-2-(1-naphthyl)-3-(2-thiazolyl)- has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity or protein interactions is beneficial.
Industry: In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of Guanidine, 1-tert-butyl-2-(1-naphthyl)-3-(2-thiazolyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target, but generally involves the formation of stable complexes that alter the function of the target molecules.
相似化合物的比较
- Guanidine, 1-tert-butyl-2-(1-naphthyl)-3-(2-pyridyl)-
- Guanidine, 1-tert-butyl-2-(1-naphthyl)-3-(2-imidazolyl)-
- Guanidine, 1-tert-butyl-2-(1-naphthyl)-3-(2-benzothiazolyl)-
Comparison: Compared to these similar compounds, Guanidine, 1-tert-butyl-2-(1-naphthyl)-3-(2-thiazolyl)- exhibits unique reactivity and selectivity due to the presence of the thiazolyl group. This group imparts distinct electronic and steric properties, influencing the compound’s behavior in chemical reactions and its interactions with biological targets. The presence of the tert-butyl and naphthyl groups further enhances its stability and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
72041-73-7 |
|---|---|
分子式 |
C18H20N4S |
分子量 |
324.4 g/mol |
IUPAC 名称 |
2-tert-butyl-1-naphthalen-1-yl-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C18H20N4S/c1-18(2,3)22-16(21-17-19-11-12-23-17)20-15-10-6-8-13-7-4-5-9-14(13)15/h4-12H,1-3H3,(H2,19,20,21,22) |
InChI 键 |
PYXBUEFKZODFJB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N=C(NC1=CC=CC2=CC=CC=C21)NC3=NC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


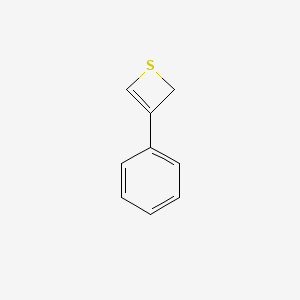
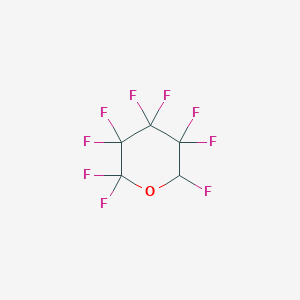
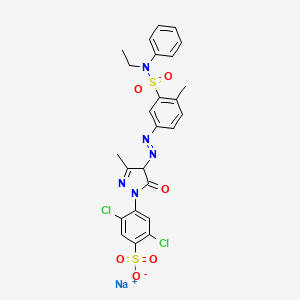
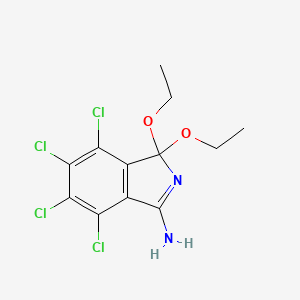
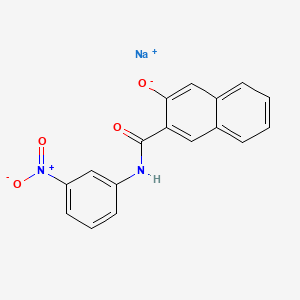
![4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14467435.png)
![4-[(4-Ethenylphenyl)methoxy]benzaldehyde](/img/structure/B14467450.png)
![9-nitroso-1H-indeno[2,1-b]pyridine](/img/structure/B14467452.png)
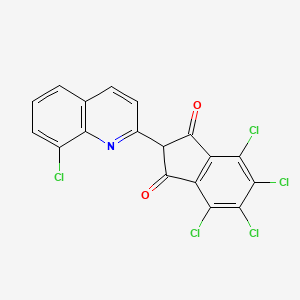
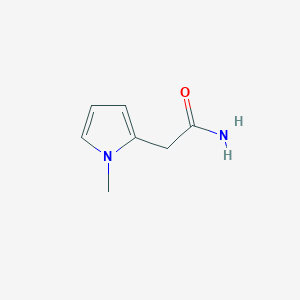
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl-](/img/structure/B14467466.png)
![3,6-Methanoindeno[1,7-cd][1,2]oxazole](/img/structure/B14467472.png)
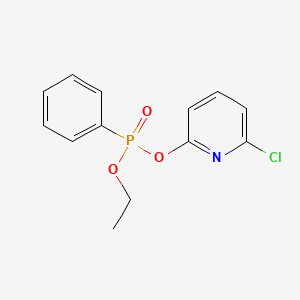
![3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14467479.png)
